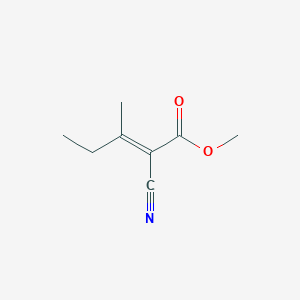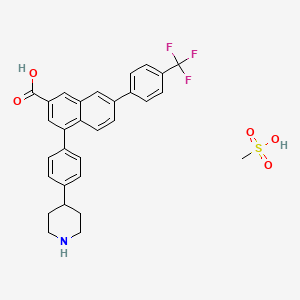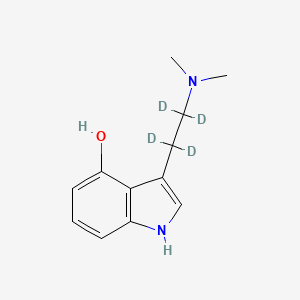
Psilocin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psilocin-d4: is a deuterated form of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound is used primarily in scientific research as an internal standard in analytical chemistry, particularly in the study of psilocybin and psilocin metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d4 involves the incorporation of deuterium atoms into the psilocin molecule. One common method is the reduction of psilocybin-d4, which is synthesized by introducing deuterium into the precursor compounds. The process typically involves the following steps:
Synthesis of Deuterated Precursors: Deuterated tryptamine derivatives are prepared by substituting hydrogen atoms with deuterium in the starting materials.
Formation of Psilocybin-d4: The deuterated tryptamine is then phosphorylated to form psilocybin-d4.
Reduction to this compound: Psilocybin-d4 is reduced under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indolequinones, which are responsible for the blueing reaction observed in bruised mushrooms.
Reduction: Reduction reactions can convert psilocybin-d4 to this compound.
Substitution: Substitution reactions can occur at the indole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Indolequinones and other oxidized derivatives.
Reduction: this compound from psilocybin-d4.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Psilocin-d4 is extensively used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of psilocybin and psilocin in biological samples.
Pharmacokinetics: Studying the metabolism and distribution of psilocybin and psilocin in the body.
Neuropharmacology: Investigating the effects of psilocybin and psilocin on the brain and their potential therapeutic applications in treating mental health disorders such as depression and anxiety.
Toxicology: Assessing the safety and toxicity of psilocybin and psilocin.
Mechanism of Action
Psilocin-d4, like psilocin, exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the psychedelic effects. The compound also affects other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Psilocin-d4 is similar to other deuterated tryptamines and indoleamines, such as:
Psilocybin-d4: The phosphorylated precursor of this compound.
Deuterated N,N-Dimethyltryptamine (DMT-d4): Another deuterated psychedelic compound.
Deuterated 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT-d4): A deuterated form of 5-MeO-DMT.
Uniqueness: this compound is unique due to its specific use as an internal standard in analytical chemistry, providing accurate quantification of psilocybin and psilocin in research studies. Its deuterated nature allows for precise tracking and differentiation from non-deuterated compounds in complex biological matrices.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i6D2,7D2 |
InChI Key |
SPCIYGNTAMCTRO-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


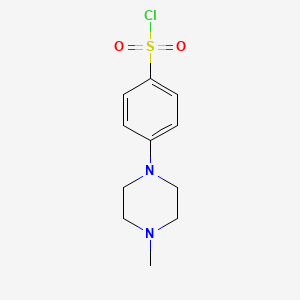

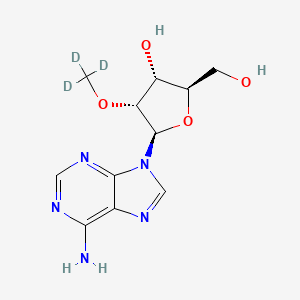
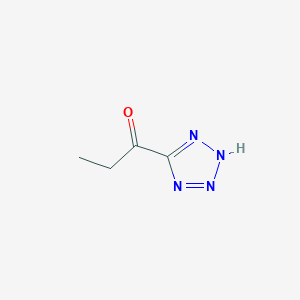
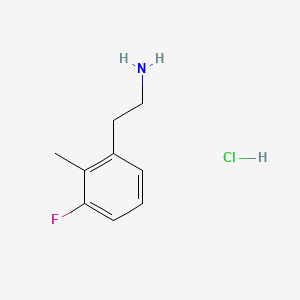
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
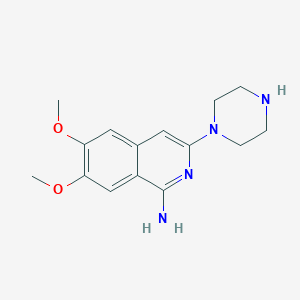
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
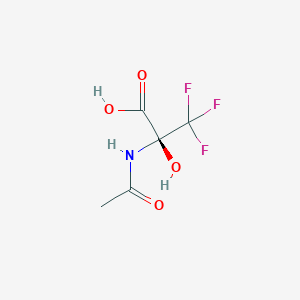
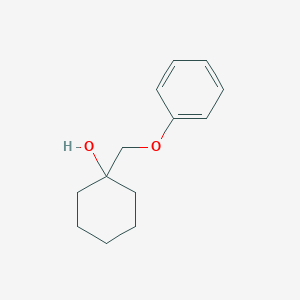

amino]butanedioic acid](/img/structure/B13445726.png)
